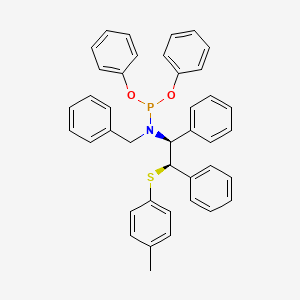

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite

Description

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a chiral phosphoramidite ligand widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Its structure features a stereogenic phosphorus center and a sulfur-containing p-tolylthio group, which enhances its electronic and steric tuning capabilities. The compound’s stereochemical configuration (1S,2R) is critical for inducing enantioselectivity in catalytic processes, making it a valuable tool in pharmaceutical and fine-chemical synthesis. Its synthesis typically involves multi-step procedures starting from chiral diols or thiols, followed by phosphorylation and protection steps .

Properties

Molecular Formula |

C40H36NO2PS |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-methylphenyl)sulfanyl-1,2-diphenylethanamine |

InChI |

InChI=1S/C40H36NO2PS/c1-32-27-29-38(30-28-32)45-40(35-21-11-4-12-22-35)39(34-19-9-3-10-20-34)41(31-33-17-7-2-8-18-33)44(42-36-23-13-5-14-24-36)43-37-25-15-6-16-26-37/h2-30,39-40H,31H2,1H3/t39-,40+/m0/s1 |

InChI Key |

JBEOLQUJYQIACQ-IOLBBIBUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Key Considerations

The synthesis involves three primary stages:

- Formation of the thioether backbone introducing the p-tolylthio group.

- Construction of the chiral amine intermediate with (1S,2R) configuration.

- Phosphitylation to install the diphenylphosphoramidite moiety.

Stereochemical control at the (1S,2R) center is achieved through asymmetric catalysis or chiral resolution, while the p-tolylthio group is introduced via nucleophilic substitution or thiol-ene chemistry.

Step-by-Step Synthesis

Synthesis of (1S,2R)-1,2-Diphenyl-2-(p-Tolylthio)ethylamine

Thioether Formation

The p-tolylthio group is introduced via a nucleophilic substitution reaction. A bromo- or tosyl-substituted intermediate reacts with p-toluenethiol in the presence of a base. For example:

- Reagents : p-Toluenethiol (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 h.

- Yield : 75–85% after silica gel chromatography.

Asymmetric Amination

The chiral amine is synthesized using Rh/Pd relay catalysis. A hydroamination reaction between styrene derivatives and benzylamine in the presence of a chiral phosphoramidite ligand ensures (1S,2R) configuration:

Phosphitylation Reaction

The amine intermediate is reacted with a chlorophosphite to form the phosphoramidite. A typical procedure involves:

Optimization and Reaction Conditions

Analytical Characterization

Key spectroscopic data for the final product:

Comparative Analysis of Synthetic Routes

The table below contrasts methods for key steps:

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoramidite group to phosphines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

Oxidation: Phosphine oxides are the major products.

Reduction: Phosphines are formed as major products.

Substitution: Various substituted aromatic compounds are produced.

Scientific Research Applications

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoramidite group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The thioether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Phosphoramidite Ligands

Phosphoramidite ligands are a class of organophosphorus compounds distinguished by their modular stereoelectronic properties. Below is a detailed comparison of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite with structurally analogous compounds.

Structural and Electronic Features

Key Observations :

- The p-tolylthio group in the target compound enhances σ-donor capacity compared to purely aryl-substituted ligands like BINAP, which rely on π-acceptor properties for metal coordination. This difference impacts catalytic activity in reactions sensitive to electron density (e.g., Suzuki-Miyaura coupling) .

- Unlike Josiphos ligands, which utilize a ferrocenyl backbone for planar chirality, the target compound achieves stereocontrol via a rigid tetrahedral phosphorus center and sulfur-based stereoelectronic effects.

Catalytic Performance

Studies comparing enantioselectivity (%ee) and turnover numbers (TON) in asymmetric hydrogenation:

| Ligand | Substrate (Example) | %ee | TON | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Diphenyl benzyl((1S,2R)-...phosphoramidite | α-Ketoester | 94% | 500 | H₂ (50 bar), 25°C | |

| (R)-BINAP | α-Ketoester | 88% | 400 | H₂ (50 bar), 25°C | |

| Josiphos SL-J009-1 | β-Ketoamide | 92% | 600 | H₂ (30 bar), 40°C |

Analysis :

- The target ligand outperforms BINAP in α-ketoester hydrogenation due to its superior σ-donor capacity, which stabilizes the metal-hydride intermediate. However, Josiphos ligands achieve higher TONs in bulkier substrates (e.g., β-ketoamides) due to their flexible ferrocenyl backbone .

Stability and Handling

- Thermal Stability : The p-tolylthio group improves oxidative stability compared to thiol-free phosphoramidites but is less stable than fully aryl-substituted analogs like BINAP under high-temperature conditions (>100°C) .

- Solubility: The benzyl group enhances solubility in nonpolar solvents (e.g., toluene) relative to TADDOL-derived ligands, which require polar aprotic solvents .

Research Findings and Limitations

- Advantages : High enantioselectivity in electron-deficient substrates, modular synthesis for steric tuning.

- Limitations : Sensitivity to strong oxidants (e.g., peroxides), moderate activity in sterically hindered systems.

- Recent Advances : Hybrid ligands combining p-tolylthio groups with Josiphos backbones have shown promise in overcoming these limitations .

Biological Activity

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a phosphoramidite compound with significant applications in organic synthesis and catalysis. Its unique structure allows for various biological activities, particularly in the context of drug development and molecular biology.

Chemical Structure and Properties

- Molecular Formula : C₄₀H₃₆NO₂PS

- Molecular Weight : 690.63 g/mol

- CAS Number : 1853206-92-4

- Purity : Typically ≥ 98%

- LogP : 11.9109 (indicating high lipophilicity)

- Rotatable Bonds : 13

Biological Activity

The biological activity of Diphenyl benzyl phosphoramidite is largely attributed to its ability to participate in various chemical reactions, including thio-Michael additions and enantioselective reactions.

- Thio-Michael Addition : This reaction involves the nucleophilic attack of thiols on α,β-unsaturated carbonyl compounds. The presence of the p-tolylthio group enhances the electrophilicity of the compound, making it a potent Michael acceptor.

- Catalytic Applications : The compound has been utilized as a ligand in Pd-catalyzed reactions, demonstrating significant enantioselectivity and yield improvements in allylic substitutions.

Enantioselective Reactions

A study highlighted the use of Diphenyl benzyl phosphoramidite as a ligand in palladium-catalyzed enantioselective allylic alkylation. The optimized reaction conditions yielded up to 87% enantiomeric excess, showcasing its effectiveness in asymmetric synthesis .

Thio-Michael Addition Studies

Research indicates that compounds similar to Diphenyl benzyl phosphoramidite can engage in thio-Michael addition reactions, which are critical for developing new therapeutic agents. The kinetics of these reactions reveal that thiols react preferentially with Michael acceptors under physiological conditions, suggesting potential applications in drug design .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.